molecular formula C14H20BrNO B7940168 1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine

1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine

Cat. No.: B7940168
M. Wt: 298.22 g/mol
InChI Key: HHOMDXHTFVOQMT-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine typically involves the reaction of 2-Bromo-5-methoxybenzyl bromide with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds and alcohols.

Scientific Research Applications

1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzyl bromide
  • 4-Methylpiperidine
  • 2-Bromo-4-methoxybenzylamine

Uniqueness

1-(2-Bromo-5-methoxybenzyl)-4-methylpiperidine is unique due to its specific combination of functional groups and its structural framework. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-11-5-7-16(8-6-11)10-12-9-13(17-2)3-4-14(12)15/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOMDXHTFVOQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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